methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Overview
Description
“Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a chemical compound that is a derivative of 1H-Pyrrolo[3,2-b]pyridine . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives, which are monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate”, has been reported in scientific literature . The synthesis process involves several steps, including the deprotection of the SEM group of a compound, followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is based on the 1H-Pyrrolo[2,3-b]pyridine nucleus . This nucleus can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .Scientific Research Applications
Application in Cancer Therapy
1H-pyrrolo[2,3-b]pyridine derivatives, which include “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate”, have been studied for their potential use in cancer therapy .
Method of Application
These compounds are synthesized and then tested for their inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Results
Among the 1H-pyrrolo[2,3-b]pyridine derivatives tested, compound 4h exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
1H-pyrrolo[2,3-b]pyridine derivatives have also been studied for their potential use in the treatment of diabetes .
Method of Application
These compounds are synthesized and then tested for their ability to reduce blood glucose levels .
Results
The compounds were found to be effective in reducing blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Tuberculosis Treatment
Pyrrolopyrazine derivatives, which include “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate”, have been studied for their potential use in tuberculosis treatment .
Method of Application
These compounds are synthesized and then tested for their antibacterial properties . Adding strong electron-withdrawing aromatic acids, such as pyrazine 2-carboxylic acid, improves overall antibacterial and other related properties .
Results
A pyrazinamide metabolite is pyrazine 2-carboxylic acid. Pyrazinamide is a TB treatment medication . This suggests that “methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” and similar compounds could potentially be used in the treatment of tuberculosis .
Application in Material Science
Pyrrolopyrazine derivatives have also been studied for their potential use in material science .
Method of Application
These compounds are synthesized and then tested for their adsorbent and photocatalytic properties .
Results
This synthetic approach allows the scalable, metal-free, and facile syntheses of highly efficient adsorbent and photocatalytic Conjugated Microporous Polymers (CMP) materials .
Application in Immunomodulation
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential use as immunomodulators, specifically targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
Method of Application
These compounds are synthesized and then tested for their inhibitory activity against JAK3 . JAK3 plays a crucial role in modulating a number of inflammatory and immune mediators .
Results
Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application in Colorectal Cancer Treatment
1H-Pyrrolo[2,3-b]pyridine derivatives have also been studied for their potential use in the treatment of colorectal cancer .
Method of Application
These compounds are synthesized and then tested for their inhibitory activity against Cyclin-dependent kinase 8 (CDK8), a key colorectal oncogene associated with colorectal cancer .
Results
The novel 1H-Pyrrolo[2,3-b]pyridine derivative was found to be a potent type II CDK8 inhibitor against colorectal cancer .
properties
IUPAC Name |
methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCJFBSWKEWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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